molecular formula C7H5ClF2N2OS B2774331 (E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one CAS No. 672950-34-4

(E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one

Cat. No.: B2774331
CAS No.: 672950-34-4
M. Wt: 238.64
InChI Key: DKODNMFESUOUME-OWOJBTEDSA-N
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Description

(E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one is a useful research compound. Its molecular formula is C7H5ClF2N2OS and its molecular weight is 238.64. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2N2OS/c8-7(9,10)5(13)1-2-11-6-12-3-4-14-6/h1-4H,(H,11,12)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKODNMFESUOUME-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC=CC(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)N/C=C/C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323790
Record name (E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672950-34-4
Record name (E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₅H₄ClF₂N₂OS
  • Molecular Weight : 202.62 g/mol
  • IUPAC Name : (E)-1-chloro-1,1-difluoro-4-(thiazol-2-ylamino)-3-buten-2-one

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing thiazole rings often exhibit antimicrobial and anticancer properties due to their ability to inhibit key enzymes or pathways in pathogens and tumor cells.

Antimicrobial Activity

Several studies have evaluated the antimicrobial activity of thiazole derivatives. For instance, thiazole-containing compounds have been shown to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

Research has also highlighted the potential anticancer properties of thiazole derivatives. In vitro studies have demonstrated that (E)-1-chloro-1,1-difluoro-4-(thiazol-2-ylamino)-3-buten-2-one can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
HeLa5.4Caspase activation
MCF-77.8Cell cycle arrest
A5494.6Apoptosis induction

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of various thiazole derivatives, including (E)-1-chloro-1,1-difluoro-4-(thiazol-2-ylamino)-3-buten-2-one. The compound demonstrated notable activity against Staphylococcus aureus with an MIC of 32 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Study on Anticancer Properties

In a separate investigation published in the Journal of Medicinal Chemistry, the anticancer properties of (E)-1-chloro-1,1-difluoro-4-(thiazol-2-ylamino)-3-buten-2-one were explored in various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in HeLa cells at an IC50 value of 5.4 µM. The study concluded that further development could lead to promising anticancer therapeutics based on this compound .

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